![molecular formula C17H21ClN2OS B2945449 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide CAS No. 1208921-02-1](/img/structure/B2945449.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMI and belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. In
作用機序
CCMI inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. CCMI has been shown to be a selective inhibitor of FAAH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. CCMI has been well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
CCMI has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have good bioavailability and brain penetration, which makes it a promising candidate for therapeutic applications. However, CCMI has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, its synthesis method is complex and may not be accessible to all researchers.
将来の方向性
There are several future directions for CCMI research. One area of focus is the development of CCMI as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of focus is the exploration of the endocannabinoid system and its role in various physiological processes. Additionally, CCMI could be used as a tool for studying the mechanisms of FAAH inhibition and the effects of endocannabinoids on various physiological processes. Future research could also explore the synthesis of CCMI analogs with improved pharmacological properties.
合成法
The synthesis of CCMI involves the reaction of 4-chlorobenzyl mercaptan with N-(1-cyanocycloheptyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of CCMI with excellent purity.
科学的研究の応用
CCMI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c18-15-7-5-14(6-8-15)11-22-12-16(21)20-17(13-19)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJQHUHYVXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

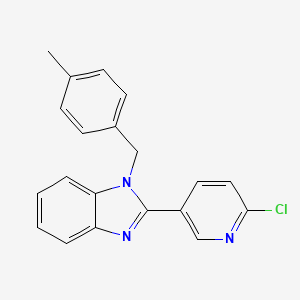
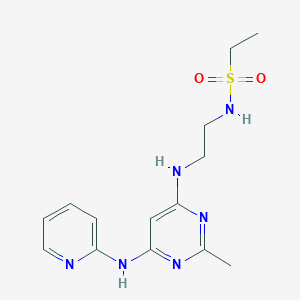
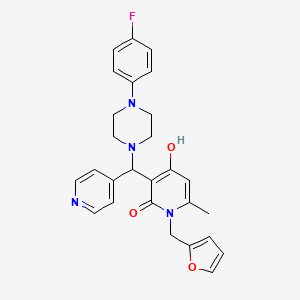

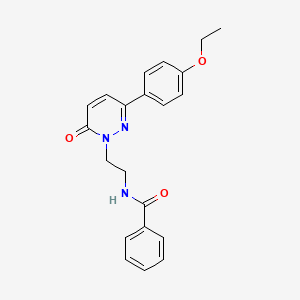
![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)
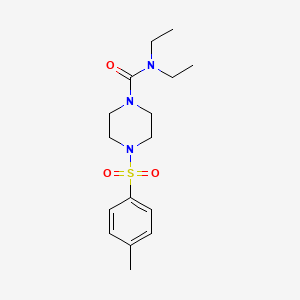

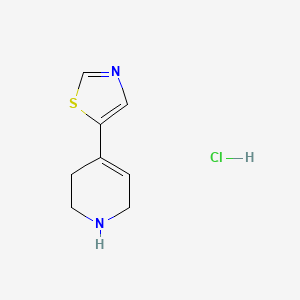

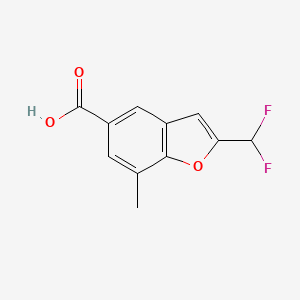
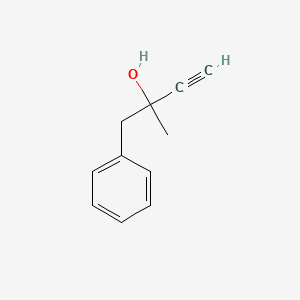
![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)